molecular formula C17H20ClO5P B2564293 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate CAS No. 875578-01-1

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate

Cat. No.: B2564293
CAS No.: 875578-01-1
M. Wt: 370.77
InChI Key: QCXKUZPMZZWKFW-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with cyclohexyl methylphosphonate under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarin derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-7-[cyclohexyloxy(methyl)phosphoryl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClO5P/c1-11-14-9-8-13(10-15(14)21-17(19)16(11)18)23-24(2,20)22-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXKUZPMZZWKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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